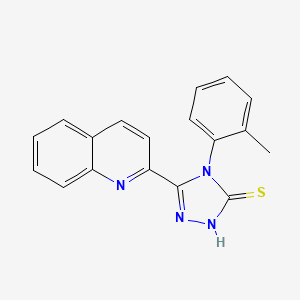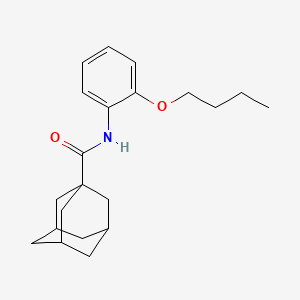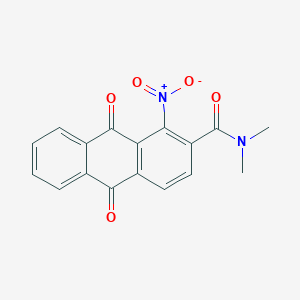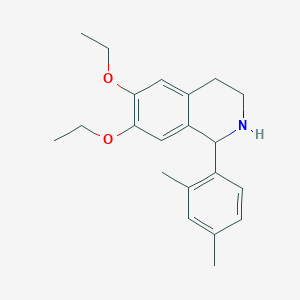
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoic acid moiety attached to a tetrahydroisoquinoline ring, which is further substituted with ethoxy groups at the 6 and 7 positions.
Méthodes De Préparation
The synthesis of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The benzoic acid moiety can be introduced through subsequent reactions involving carboxylation or esterification.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the tetrahydroisoquinoline ring or the benzoic acid moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted tetrahydroisoquinoline derivatives and modified benzoic acid compounds.
Applications De Recherche Scientifique
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly for treating neurodegenerative diseases, inflammation, and other medical conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but with methoxy groups instead of ethoxy groups. It exhibits different biological activities and chemical reactivity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid:
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the benzoic acid moiety, resulting in different biological activities and uses in research and industry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the tetrahydroisoquinoline and benzoic acid moieties, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-24-17-11-15-9-10-21-19(16(15)12-18(17)25-4-2)13-5-7-14(8-6-13)20(22)23/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3,(H,22,23) |
Clé InChI |
JEFWFORHNKXGAL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-dichlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15005773.png)


![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)

![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)


![4-[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylbutanenitrile](/img/structure/B15005828.png)

